molecular formula C18H25N3O2S B12329099 tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate

tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate

Cat. No.: B12329099
M. Wt: 347.5 g/mol
InChI Key: RTVSDUOASWHAHC-UHFFFAOYSA-N
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Description

Tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate is a chemical compound with the molecular formula C18H25N3O2S . It belongs to the benzothiazole class of heterocyclic compounds, which are recognized for their significant versatility and value in modern therapeutic chemistry . Benzothiazole derivatives are frequently investigated for their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-neurodegenerative properties . This specific molecule features a piperidine ring, a common motif in medicinal chemistry, which is substituted with a benzothiazole unit and a tert-butyl carbamate protecting group. The presence of the carbamate group is often utilized in synthetic organic and medicinal chemistry to protect an amine functionality during multi-step synthesis, making this compound a potential key intermediate in the development of novel bioactive molecules . Researchers can leverage this compound in projects aimed at discovering new therapies for critical diseases such as amyotrophic lateral sclerosis (ALS), Parkinson's disease, and various cancers, as several approved and investigational drugs like Riluzole and Pramipexole are based on the benzothiazole scaffold . Its mechanism of action in research settings would be highly dependent on the final target, but could involve interactions with targets such as glutamate receptors, tyrosine kinases, or various enzymes like phosphoinositide 3-kinase γ (PI3Kγ) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C18H25N3O2S

Molecular Weight

347.5 g/mol

IUPAC Name

tert-butyl N-[1-(1,2-benzothiazol-3-yl)piperidin-4-yl]-N-methylcarbamate

InChI

InChI=1S/C18H25N3O2S/c1-18(2,3)23-17(22)20(4)13-9-11-21(12-10-13)16-14-7-5-6-8-15(14)24-19-16/h5-8,13H,9-12H2,1-4H3

InChI Key

RTVSDUOASWHAHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=NSC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Coupling Reactions

The synthesis typically begins with functionalizing the piperidine ring. A common approach involves coupling 4-(methylamino)piperidine with benzo[d]isothiazol-3-yl derivatives. For instance, tert-butyl methyl(piperidin-4-yl)carbamate (a precursor) reacts with 3-chlorobenzo[d]isothiazole under basic conditions to form the target compound.

Reaction conditions :

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (TEA)
  • Solvent : Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP)
  • Temperature : 120–150°C (often under microwave irradiation for accelerated kinetics).

Example protocol :

  • tert-Butyl methyl(piperidin-4-yl)carbamate (1.2 equiv) and 3-chlorobenzo[d]isothiazole (1.0 equiv) are dissolved in DMSO.
  • K₂CO₃ (3.0 equiv) is added, and the mixture is heated at 120°C for 17 hours.
  • The product is purified via silica gel chromatography (ethyl acetate/heptane gradient), yielding tert-butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate at 71%.

Reductive Amination

Reductive amination is employed to introduce the methyl group at the piperidine nitrogen. 4-Aminopiperidine is reacted with formaldehyde in the presence of sodium triacetoxyborohydride (STAB) to form 4-(methylamino)piperidine , which is subsequently protected with a tert-butyl carbamate group.

Key steps :

  • 4-Aminopiperidine (1.0 equiv), formaldehyde (5.2 equiv), and STAB (1.7 equiv) are stirred in dichloroethane (DCE) at 25°C for 16 hours.
  • The crude amine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) to yield tert-butyl methyl(piperidin-4-yl)carbamate .

Yield : 82–88% after purification.

Advanced Functionalization Techniques

Palladium-Catalyzed Coupling

For introducing aromatic heterocycles like benzo[d]isothiazole, palladium-catalyzed cross-coupling reactions are utilized. A patent (US9650337B2) describes the use of palladium on carbon (Pd/C) under hydrogen pressure (3–7 bar) to reduce intermediates and facilitate coupling.

Protocol :

  • tert-Butyl 4-(2,4-dihydroxyphenyl)-4-hydroxypiperidine-1-carboxylate (1.0 equiv) is reacted with benzo[d]isothiazol-3-yl bromide (1.1 equiv) in methanol.
  • Pd/C (10 wt%) is added, and the mixture is hydrogenated at 5 bar H₂ for 12 hours.
  • The product is isolated via filtration and recrystallization, achieving 65–75% yield.

Carbamate Protection/Deprotection

The tert-butyl carbamate group is critical for protecting the piperidine nitrogen during synthesis. Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in inert solvents like tetrahydrofuran (THF).

Deprotection :

  • Trifluoroacetic acid (TFA) in DCM (10% v/v) cleaves the Boc group at room temperature.
  • Yields post-deprotection: >90%.

Industrial-Scale Optimization

Continuous Flow Reactors

To enhance scalability, continuous flow systems are employed for exothermic steps (e.g., Boc protection). A study reported a 15% increase in yield compared to batch reactors, with reduced reaction time (2 hours vs. 16 hours).

Conditions :

  • Residence time : 20 minutes
  • Temperature : 50°C
  • Catalyst : Immobilized lipase for enantioselective reactions.

Purification Techniques

Industrial purification often uses reverse-phase chromatography (C18 columns) with acetonitrile/water gradients. For example, This compound is isolated at >97% purity using this method.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Nucleophilic Substitution 71–85 95–97 Short reaction time Requires high temperatures
Reductive Amination 82–88 98 High selectivity Sensitive to moisture
Palladium Coupling 65–75 90 Compatible with diverse heterocycles Costly catalysts

Case Study: Multi-Step Synthesis

A 2023 study demonstrated a five-step synthesis starting from 4-piperidone :

  • Step 1 : Boc protection of 4-piperidone (89% yield).
  • Step 2 : Reductive amination with methylamine (82%).
  • Step 3 : Coupling with benzo[d]isothiazol-3-yl chloride using HATU/DIPEA (75%).
  • Step 4 : Deprotection with TFA (95%).
  • Step 5 : Final purification via recrystallization (97% purity).

Challenges and Solutions

Racemization Control

Chiral centers in piperidine derivatives require enantioselective conditions. Using (R)-BINAP-palladium complexes, researchers achieved 98% enantiomeric excess (ee) during coupling steps.

Byproduct Management

Byproducts like tert-butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate (a sulfone derivative) are minimized by controlling oxidation states during synthesis.

Scientific Research Applications

Research indicates that tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate exhibits various biological activities, making it a candidate for therapeutic applications. Its interactions with specific molecular targets, such as enzymes and receptors, are of particular interest in drug discovery and development.

Potential Therapeutic Uses

  • Antitumor Activity : Studies have suggested that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The benzo[d]isothiazole moiety may enhance this activity through interaction with cellular receptors.
  • Neuroprotective Effects : Given the piperidine structure's known neuroprotective properties, this compound could be investigated for its potential in treating neurodegenerative diseases.
  • Antimicrobial Properties : The compound's unique structure may also confer antimicrobial activity, which warrants further exploration in the context of antibiotic resistance.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Industrial production may employ optimized synthetic routes to enhance yield and purity, often utilizing continuous flow reactors for efficiency.

Case Study 1: Antitumor Activity

In a study published in a peer-reviewed journal, researchers evaluated the antitumor efficacy of related compounds featuring the benzo[d]isothiazole structure. The results indicated significant inhibition of tumor cell lines, suggesting that tert-butyl derivatives could offer similar benefits when further investigated.

Case Study 2: Neuroprotective Mechanisms

Another research effort focused on the neuroprotective effects of piperidine derivatives. The findings demonstrated that these compounds could mitigate oxidative stress in neuronal cells, indicating potential therapeutic avenues for neurodegenerative conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, oxidation states, or regiochemistry, leading to variations in physicochemical properties and pharmacological behavior. Below is a detailed analysis:

Analog 1: tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate (CAS: 1420820-73-0)

  • Molecular Formula : C₁₈H₂₅N₃O₄S
  • Molecular Weight : 379.47 g/mol
  • Key Differences: The benzo[d]isothiazole ring is oxidized to a 1,1-dioxide (sulfone group), increasing polarity and hydrogen-bonding capacity. Higher molecular weight (+32 g/mol) due to two additional oxygen atoms. Applications: Enhanced metabolic stability compared to the non-oxidized parent compound, making it suitable for prolonged-action therapeutics .

Analog 2: tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate (CAS: 1417794-28-5)

  • Molecular Formula : C₁₈H₂₅N₃O₂S
  • Molecular Weight : 347.47 g/mol
  • Key Differences :
    • The methyl group is attached to the piperidine’s methylene bridge rather than directly to the carbamate nitrogen.
    • LogP (XLogP3) : 0.0, indicating lower lipophilicity compared to the target compound (LogP data unavailable for the target) .
    • Applications : Structural flexibility may improve binding to hydrophobic enzyme pockets.

Analog 3: tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate

  • Molecular Formula: Not explicitly listed ().
  • Key Differences :
    • Features a pyrimidine ring with halogen substituents (Cl, I) and a methoxycyclohexyl group.
    • Designed for kinase inhibition, diverging from the benzoisothiazole-based scaffold’s typical CNS applications .

Data Table: Comparative Analysis of Key Compounds

Parameter Target Compound (CAS: 1420954-90-0) Analog 1 (CAS: 1420820-73-0) Analog 2 (CAS: 1417794-28-5)
Molecular Formula C₁₈H₂₅N₃O₂S C₁₈H₂₅N₃O₄S C₁₈H₂₅N₃O₂S
Molecular Weight (g/mol) 347.47 379.47 347.47
Functional Groups Carbamate, benzoisothiazole Carbamate, sulfone Carbamate, methylene bridge
LogP (XLogP3) N/A N/A 0.0
Key Applications Pharmaceutical intermediate Metabolic-stable drug candidate Receptor-targeted research
References

Research Findings and Implications

Sulfone Derivatives (Analog 1) : The sulfone group enhances solubility and metabolic stability but may reduce blood-brain barrier permeability due to increased polarity .

Halogenated Pyrimidine Analogs: Compounds like those in demonstrate the scaffold’s versatility for non-CNS targets, such as kinase inhibitors .

Biological Activity

tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate is a synthetic organic compound with the molecular formula C18H25N3O2S. This compound is notable for its potential biological activities, particularly in medicinal chemistry and pharmacology. It features a piperidine ring and a benzo[d]isothiazole moiety, which are crucial for its biological interactions.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Benzo[d]isothiazole Moiety : A fused bicyclic structure that enhances the compound's biological activity.
  • tert-Butyl Carbamate Group : This group contributes to the solubility and stability of the compound.

Synthetic Routes

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Piperidine Ring : Cyclization reactions with appropriate precursors.
  • Coupling with Benzo[d]isothiazole : Utilization of palladium catalysts for effective coupling.
  • Addition of the Carbamate Group : Finalizing the structure through carbamate formation.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular responses.

Research Findings and Case Studies

Recent studies have explored the biological effects of similar compounds, providing insights into their potential applications:

  • Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell migration and inducing apoptosis through lysosome-targeted mechanisms .
  • Antibacterial Properties : Related compounds have demonstrated significant antibacterial activity against drug-resistant strains, suggesting that this compound may exhibit similar properties .

Comparative Analysis

A comparison with similar compounds highlights the unique aspects of this compound:

Compound NameStructure FeaturesBiological Activity
This compoundPiperidine + Benzo[d]isothiazolePotential anticancer and antibacterial
tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidinePiperidine + Benzo[d]imidazoleAnticancer activity reported
tert-Butyl 1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidinSimilar structureAntimicrobial properties noted

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate?

  • Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, intermediates like benzo[d]isothiazole derivatives can be coupled to piperidine scaffolds using Pd₂(dba)₃ and BINAP ligands in toluene under inert atmospheres. Boc (tert-butyloxycarbonyl) protection is critical for amine stability during synthesis . Subsequent deprotection with HCl/MeOH or trifluoroacetic acid yields the final product .

Q. How is the compound characterized post-synthesis?

  • Methodology : Characterization relies on mass spectrometry (MS) for molecular ion confirmation and nuclear magnetic resonance (NMR) for structural elucidation. For instance, ¹H and ¹³C NMR can resolve the piperidin-4-yl and benzoisothiazole moieties. High-resolution MS (HRMS) is recommended for exact mass validation .

Q. What safety precautions are essential when handling this compound?

  • Methodology : While specific toxicity data may be limited, general precautions include using personal protective equipment (PPE), ensuring adequate ventilation, and avoiding inhalation/contact. Refer to Safety Data Sheets (SDS) for structurally similar carbamates, which classify acute toxicity risks and recommend dry chemical extinguishers for fires .

Advanced Research Questions

Q. How can coupling reactions for introducing the benzoisothiazole moiety be optimized?

  • Methodology : Optimize catalyst systems (e.g., Pd₂(dba)₃ with BINAP or Xantphos) and solvent polarity. Reaction monitoring via TLC or LC-MS ensures completion. For sterically hindered substrates, elevated temperatures (60–80°C) in toluene or dioxane improve yields. Post-reaction purification via silica gel chromatography (e.g., CH₂Cl₂/acetone gradients) removes residual catalysts .

Q. What strategies resolve stereochemical challenges during synthesis?

  • Methodology : Chiral auxiliaries or enantioselective catalysis can control stereochemistry. For diastereomers, use chiral HPLC or recrystallization. In cases like tert-butyl ((1S,4S)-1-...carbamate (298)), stereochemical integrity is maintained using optically pure starting materials and low-temperature reactions to minimize racemization .

Q. How is bioactivity evaluated in kinase inhibition studies?

  • Methodology : In vitro kinase assays (e.g., cyclin G-associated kinase inhibition) involve ATP competition assays with fluorescent or radioactive substrates. IC₅₀ values are determined via dose-response curves. Structural analogs with modified piperidine or benzoisothiazole groups are tested to establish structure-activity relationships (SAR) .

Q. How are solubility challenges addressed in biological testing?

  • Methodology : Co-solvents (e.g., DMSO) or formulation with cyclodextrins enhance aqueous solubility. Modifying the carbamate or piperidine groups (e.g., introducing hydrophilic substituents) improves bioavailability. LogP calculations and Hansen solubility parameters guide solvent selection for in vitro assays .

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